molecular formula C10H14BrNS B15313271 3-((4-Bromothiophen-2-yl)methyl)piperidine

3-((4-Bromothiophen-2-yl)methyl)piperidine

Cat. No.: B15313271
M. Wt: 260.20 g/mol
InChI Key: YENDCCNEQBOZJP-UHFFFAOYSA-N
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Description

3-((4-Bromothiophen-2-yl)methyl)piperidine is a piperidine derivative characterized by a brominated thiophene ring attached via a methylene bridge to the piperidine nitrogen. Its molecular formula is C₁₀H₁₃BrNS, with a molecular weight of 259.18 g/mol. Piperidine derivatives are widely explored in medicinal chemistry due to their bioavailability and structural versatility, making this compound a candidate for pharmacological studies.

Properties

Molecular Formula

C10H14BrNS

Molecular Weight

260.20 g/mol

IUPAC Name

3-[(4-bromothiophen-2-yl)methyl]piperidine

InChI

InChI=1S/C10H14BrNS/c11-9-5-10(13-7-9)4-8-2-1-3-12-6-8/h5,7-8,12H,1-4,6H2

InChI Key

YENDCCNEQBOZJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromothiophen-2-yl)methyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of 3-((4-Bromothiophen-2-yl)methyl)piperidine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromothiophen-2-yl)methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-Bromothiophen-2-yl)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((4-Bromothiophen-2-yl)methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Other Halogens

Halogen substituents significantly influence molecular properties and bioactivity. The table below compares halogenated piperidine derivatives:

Compound Name Substituent Halogen Molecular Weight (g/mol) Key Properties
3-((4-Bromothiophen-2-yl)methyl)piperidine 4-Bromothiophen-2-yl Br 259.18 High lipophilicity, potential bioactivity
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl 2-Chloro-6-fluorobenzyloxy Cl, F 294.19 Enhanced polarity due to F/Cl mix
3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine HCl 4-Bromo-2-ethylphenoxy Br 334.68 Bulky substituent, higher molecular weight
  • Fluorine introduces polarity and metabolic stability, as seen in paroxetine derivatives (), which utilize fluorophenyl groups for enhanced CNS activity .

Aromatic System Diversity

The aromatic group attached to piperidine dictates electronic interactions and biological target selectivity:

Compound Name Aromatic System Key Features
3-((4-Bromothiophen-2-yl)methyl)piperidine Thiophene Electron-rich, sulfur-containing heterocycle
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine Phenyl-oxadiazole Rigid oxadiazole enhances planar stacking
Paroxetine-related compounds Benzodioxol, fluorophenyl Oxygen-rich, neuroactive pharmacophore
  • Oxadiazole derivatives () exhibit antimicrobial activity, suggesting the target compound may share similar bioactivity if tested .

Biological Activity

3-((4-Bromothiophen-2-yl)methyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.

Synthesis

The synthesis of 3-((4-Bromothiophen-2-yl)methyl)piperidine typically involves the reaction of piperidine with 4-bromothiophen-2-carbaldehyde. The synthetic route may include various steps such as protection of functional groups and purification techniques to yield the final product in high purity.

Antimicrobial Activity

Recent studies have shown that compounds containing piperidine and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3-((4-Bromothiophen-2-yl)methyl)piperidine have been tested against various bacterial strains, demonstrating promising results.

CompoundActivityMIC (µg/mL)
3-((4-Bromothiophen-2-yl)methyl)piperidineAntibacterial16
Piperidine derivativesAntifungal<10

The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) assays, where lower values indicate higher potency against specific pathogens.

Cytotoxicity and Antitumor Activity

In vitro studies have indicated that 3-((4-Bromothiophen-2-yl)methyl)piperidine exhibits cytotoxic effects on certain cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in tumor cells, with mechanisms involving mitochondrial pathways and caspase activation.

Case Study:
A study investigated the effects of this compound on melanoma cell lines (B16F10). The results showed significant cytotoxicity with an IC50 value of approximately 20 µM, indicating its potential as an anticancer agent.

Mechanism of Action:
The compound appears to induce reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent apoptotic cell death. Flow cytometry analysis revealed increased Annexin-V binding, confirming apoptosis induction.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperidine derivatives has highlighted the importance of substituents on the thiophene ring. Modifications can significantly influence biological activity, including antimicrobial and anticancer properties.

Key Findings:

  • Bromine Substitution: The presence of bromine at the 4-position on the thiophene ring enhances biological activity compared to non-brominated analogs.
  • Piperidine Ring Modifications: Alterations in the piperidine structure can affect solubility and bioavailability, impacting overall efficacy.

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